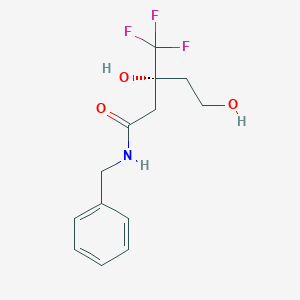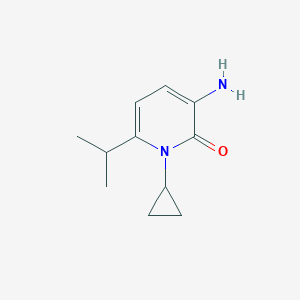
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common starting materials might include cyclopropylamine, isopropyl ketone, and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques like continuous flow chemistry might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of more saturated analogs.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could be related to its biological activity, such as inhibition of certain enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
- 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one
Uniqueness
3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl and isopropyl groups might confer distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-amino-1-cyclopropyl-6-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)10-6-5-9(12)11(14)13(10)8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
Clave InChI |
DDEZDSYENNKPCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C(=O)N1C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


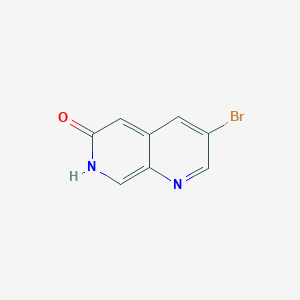
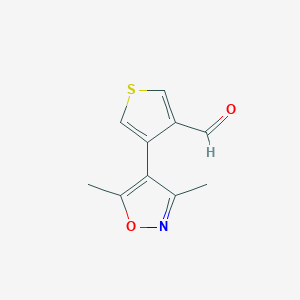
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)

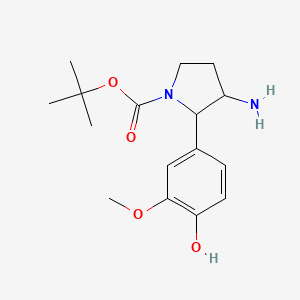


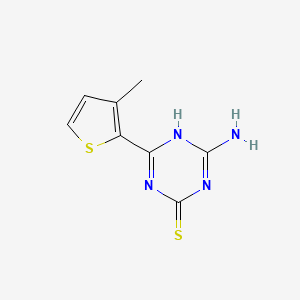
![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

